Cas no 1260859-65-1 (3-(3-fluoro-2-methoxyphenyl)azetidine)

3-(3-fluoro-2-methoxyphenyl)azetidine 化学的及び物理的性質
名前と識別子
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- 3-(3-fluoro-2-methoxyphenyl)azetidine
- EN300-1838904
- 1260859-65-1
-
- インチ: 1S/C10H12FNO/c1-13-10-8(7-5-12-6-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3
- InChIKey: YUAGETOPMCAGAO-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1OC)C1CNC1
計算された属性
- 精确分子量: 181.090292168g/mol
- 同位素质量: 181.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 21.3Ų
3-(3-fluoro-2-methoxyphenyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838904-10.0g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1838904-0.1g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1838904-1.0g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1838904-0.25g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1838904-2.5g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1838904-5.0g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1838904-5g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 5g |
$4102.0 | 2023-09-19 | ||
Enamine | EN300-1838904-10g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 10g |
$6082.0 | 2023-09-19 | ||
Enamine | EN300-1838904-1g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1838904-0.05g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 0.05g |
$1188.0 | 2023-09-19 |
3-(3-fluoro-2-methoxyphenyl)azetidine 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
3-(3-fluoro-2-methoxyphenyl)azetidineに関する追加情報
Introduction to 3-(3-fluoro-2-methoxyphenyl)azetidine (CAS No. 1260859-65-1)
3-(3-fluoro-2-methoxyphenyl)azetidine, identified by the chemical compound code CAS No. 1260859-65-1, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of 3-(3-fluoro-2-methoxyphenyl)azetidine, particularly the presence of a fluoro substituent and a methoxy group on the aromatic ring, contribute to its unique chemical properties and biological interactions. These structural elements not only influence its reactivity but also play a crucial role in modulating its pharmacological effects.
The significance of 3-(3-fluoro-2-methoxyphenyl)azetidine lies in its potential as a lead compound for the development of novel therapeutic agents. The fluoro moiety is well-documented for its ability to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of pharmaceutical compounds. In contrast, the methoxy group can introduce additional electronic and steric effects that fine-tune the compound's interaction with biological targets. Such structural modifications are often employed in medicinal chemistry to optimize drug-like properties, making 3-(3-fluoro-2-methoxyphenyl)azetidine a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-(3-fluoro-2-methoxyphenyl)azetidine and biological receptors. These studies have highlighted the compound's potential as an inhibitor of various enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies suggest that this molecule may exhibit inhibitory activity against certain kinases, which are key targets in oncology research. The ability to modulate kinase activity is highly relevant given the increasing importance of kinase inhibitors in treating cancers and inflammatory diseases.
In addition to its kinase inhibition potential, 3-(3-fluoro-2-methoxyphenyl)azetidine has shown promise in other therapeutic areas. Research indicates that azetidine derivatives can interact with bacterial enzymes, making them candidates for developing novel antibiotics. The unique structural framework of this compound may allow it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, offering a new approach to combat antibiotic-resistant strains.
The synthesis of 3-(3-fluoro-2-methoxyphenyl)azetidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluoro and methoxy substituents necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in green chemistry have also influenced the synthesis process, with researchers exploring more sustainable and environmentally friendly approaches. These efforts align with the broader industry trend toward developing pharmaceuticals with minimal environmental impact.
One of the most compelling aspects of 3-(3-fluoro-2-methoxyphenyl)azetidine is its versatility in drug design. The presence of both polar and non-polar regions in its structure allows it to engage with a wide range of biological targets through different mechanisms. This adaptability makes it an attractive scaffold for structure-based drug design (SBDD), where computational models are used to predict how modifications to the molecule will affect its binding affinity and selectivity.
The pharmacological evaluation of 3-(3-fluoro-2-methoxyphenyl)azetidine has been complemented by preclinical studies conducted in vitro and in vivo. These studies have provided valuable insights into its safety profile, pharmacokinetic behavior, and potential therapeutic efficacy. While further research is needed to fully elucidate its mechanisms of action, preliminary results are encouraging enough to warrant continued investigation into its applications in human health.
The integration of machine learning algorithms into drug discovery has accelerated the process of identifying promising candidates like 3-(3-fluoro-2-methoxyphenyl)azetidine. By analyzing vast datasets containing chemical structures, biological activity data, and experimental results, these algorithms can predict which compounds are most likely to succeed in clinical trials. This high-throughput screening approach has significantly reduced the time required to move from discovery to development, making compounds like this one more accessible for therapeutic use.
The future prospects for 3-(3-fluoro-2-methoxyphenyl)azetidine are bright, with ongoing research exploring new synthetic routes, expanding its therapeutic applications, and optimizing its pharmacological properties. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical industries are essential to translate laboratory findings into tangible medical benefits. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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